1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine -

1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

Catalog Number: EVT-4087566
CAS Number:
Molecular Formula: C21H22ClN5O4S
Molecular Weight: 475.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of enzymes: The sulfonamide moiety is known to interact with various enzymes. For example, sulfonamide derivatives of heterocyclic compounds are promising targets as inhibitors of human carbonic anhydrases. []
  • Interaction with receptors: The arylpiperazine moiety is a common pharmacophore found in ligands targeting various G protein-coupled receptors (GPCRs) and other receptor families. []
Applications
  • Drug Discovery: Research and development of novel therapeutics, especially targeting cancers, infectious diseases, and inflammatory disorders. [, , , , , ]
  • Compound Description: This compound features a 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl group linked to a phenylethanone moiety via a diazenyl bridge. The research focuses on its molecular structure and crystal packing interactions. []
  • Compound Description: This molecule also contains the 3,5-dimethyl-1H-pyrazole core structure. It is substituted at the 4-position with a diazenyl linker connected to a 2-nitrophenyl group. The research investigates its molecular structure and crystal packing interactions. []
  • Compound Description: This category encompasses a series of synthesized sulfonamide derivatives containing the 1-aryl-6-pyrazol-1-yl-pyridazine scaffold. The research explores their potential as carbonic anhydrase inhibitors. []
  • Compound Description: This compound features a 3,5-dimethyl-1-phenyl-1H-pyrazole group fused to a quinolinone ring system. It is reported to have binding affinity for the central benzodiazepine receptor. []
  • Compound Description: This group includes two compounds, differentiated by substituents on the pyrazole ring: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-nitrophenyl)thiazole (2a) and 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-nitrophenyl)thiazole (2b). These were initially misidentified as thiazolo[2,3-c][1,2,4]triazepines but later correctly assigned. []
  • Compound Description: This 1,4-dihydropyridine derivative features a 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl group at the 4-position. It exhibits potent antitubercular activity with a minimum inhibitory concentration (MIC) of 0.02 μg/mL against Mycobacterium tuberculosis H37Rv. []
  • Compound Description: Similar to compound 3f, this molecule is a 1,4-dihydropyridine derivative but with a 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl group at the 4-position. It also demonstrates potent antitubercular activity with an MIC of 0.02 μg/mL against Mycobacterium tuberculosis H37Rv. []
  • Compound Description: This 1,4-dihydropyridine derivative contains a 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl group at the 4-position and exhibits potent antitubercular activity with an MIC of 0.02 μg/mL against Mycobacterium tuberculosis H37Rv. []
  • Compound Description: This pyrazole derivative features a 3,5-dimethyl-1H-pyrazol-1-yl group attached to a chalcone moiety (a 1,3-diphenylprop-2-en-1-one unit). This compound exhibits promising hypolipidemic and anti-obesity activity in rats, demonstrating an ability to reduce body weight and improve lipid profiles. []
  • Compound Description: This pyrazole derivative consists of a 1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl unit linked to a 4-chlorophenyl group through a propenone bridge. It shows significant cytotoxic activity against triple-negative breast cancer (TNBC) cells (MDA-MB-231) with an IC50 value of 47.72 μM. []
  • Compound Description: This compound features a piperazine ring substituted with a 4-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl group. It demonstrated potent anticancer activity in the NCI-60 human tumor cell line screen, exhibiting efficacy against various cancer cell lines including lung, kidney, CNS, ovarian, prostate, breast, leukemia, and melanoma. []
  • Compound Description: This molecule is similar to the previous compound but with an additional 3,5-dimethyl-1H-pyrazol-1-yl substituent on the thiazole ring. Like the previous compound, it also showed potent anticancer activity in the NCI-60 human tumor cell line screen against a range of cancer cell lines. []
  • Compound Description: This compound is characterized by a piperazine ring attached to a 1,3-thiazole ring, which is further substituted with two (4-methylphenyl)sulfonyl groups. This compound demonstrated potent anticancer activity in the NCI-60 human tumor cell line screen, exhibiting broad-spectrum efficacy against various cancer cell lines. []
  • Compound Description: This compound is a bis-pyrazole ligand with two 3,5-dimethyl-1H-pyrazole units connected by a methylene bridge. It is used in coordination chemistry to synthesize coordination polymers with various metal ions. []
  • Compound Description: This compound is a pyrazole-carboxylic acid derivative featuring a 3,5-dimethyl-1H-pyrazol-4-yl group linked to a benzoic acid moiety through a methylene bridge. It is designed as a ligand for synthesizing coordination polymers with metal ions. []
  • Compound Description: This compound features a 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl group linked to a piperazine ring through a methylidene bridge. The piperazine ring is further substituted with a phenylmethyl group. It acts as a Smoothened receptor (Smo) antagonist, inhibiting the hedgehog (Hh) signaling pathway. []
  • Compound Description: This compound features a benzimidazole group linked to a chlorophenyl ring, which is further connected to a tris(ethyloxy)benzamide moiety. It functions as a Smoothened receptor (Smo) antagonist, inhibiting the hedgehog (Hh) signaling pathway. []
  • Compound Description: This complex molecule is a nitro reduction metabolite of Venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) protein inhibitor. It is formed through the metabolism of Venetoclax, primarily by gut bacteria. []
  • Compound Description: M27 is a major human metabolite of Venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) protein inhibitor. It is primarily formed by the cytochrome P450 isoform 3A4 (CYP3A4)-mediated oxidation of Venetoclax. []
  • Compound Description: This compound is a complex molecule containing a 3,5-bis(difluoromethyl)-1H-pyrazol-1-yl group, a piperidine ring, a thiazole ring, an oxazole ring, and a chlorophenyl methanesulfonate moiety. It is investigated for its potential fungicidal activity in combination with other active compounds. []
  • Compound Description: This aminopyrazole compound exhibits selective inhibition of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It reduces Mcl-1 levels and shows synergistic anti-cancer effects when combined with Bcl-2 inhibitors. []

Properties

Product Name

1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazine

Molecular Formula

C21H22ClN5O4S

Molecular Weight

475.9 g/mol

InChI

InChI=1S/C21H22ClN5O4S/c1-15-13-16(2)26(23-15)21-14-18(5-8-20(21)27(28)29)24-9-11-25(12-10-24)32(30,31)19-6-3-17(22)4-7-19/h3-8,13-14H,9-12H2,1-2H3

InChI Key

USPKTNFQVYUGBX-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.